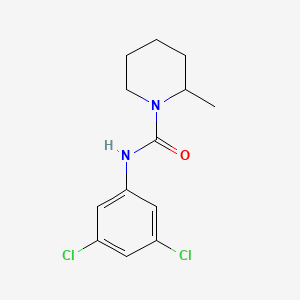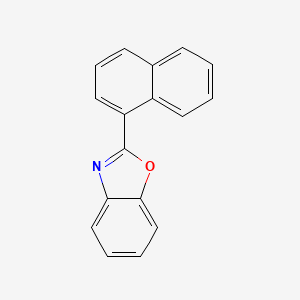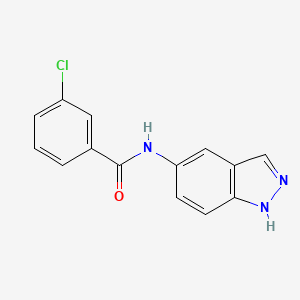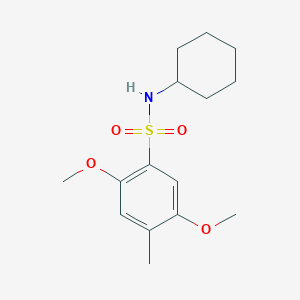
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide, also known as NDMC, is a synthetic compound that has been widely used in scientific research. NDNC is a piperidine derivative that has been found to have potential applications in the field of medicine and pharmacology.
Mécanisme D'action
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an overall decrease in neuronal excitability. It has also been found to decrease the release of glutamate, which is an excitatory neurotransmitter that plays a role in the development of seizures and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a high degree of purity. It has also been extensively studied, making it a useful tool for investigating the mechanisms underlying various neurological disorders.
However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in the body. It also has a narrow therapeutic window, meaning that there is a small range of doses that are effective without causing adverse effects.
Orientations Futures
There are several potential future directions for the study of N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide. One area of research is the development of new derivatives of this compound that have improved pharmacological properties, such as increased potency or longer half-life. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, anxiety disorders, and chronic pain.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the treatment of various neurological disorders. This compound exerts its pharmacological effects by binding to the GABA-A receptor and enhancing the inhibitory effects of GABA. While there are limitations to the use of this compound in lab experiments, there are also several potential future directions for the study of this compound.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 3,5-dichloroaniline with 2-methylpiperidine-1-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-9-4-2-3-5-17(9)13(18)16-12-7-10(14)6-11(15)8-12/h6-9H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDPRPYPRNUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5405031.png)

![5-amino-3-{1-cyano-2-[5-(2,4,5-trichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5405037.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5405048.png)

![4-[3-(3,4-dimethoxyphenyl)acryloyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5405070.png)

![ethyl 4-(5-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5405081.png)

![3-isopropyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5405098.png)
![[4-oxo-2-(2-oxopropylidene)-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5405105.png)

![4-[4-(2,6-dimethyl-3-pyridinyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5405120.png)
![2-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5405129.png)
